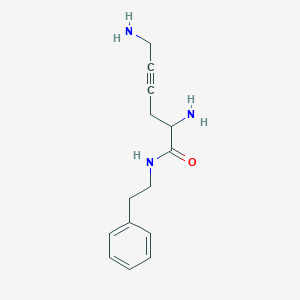![molecular formula C12H14N4 B12629642 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina es un compuesto heterocíclico que ha despertado un gran interés en la comunidad científica debido a su estructura única y sus posibles aplicaciones. Este compuesto se caracteriza por un sistema de anillos de pirrol y piridina fusionados, que le confiere propiedades químicas y reactividad distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina suele implicar reacciones orgánicas multietapa. Un método común implica la reacción de 7-azaindol con amoníaco líquido en presencia de un disolvente adecuado como diclorometano. La reacción se lleva a cabo a temperatura controlada, a menudo a 0 °C, para garantizar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde se pueden formar derivados halogenados utilizando agentes halogenantes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes como el bromo o el cloro.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
La 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como sonda bioquímica para estudiar las funciones e interacciones de las enzimas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina implica su interacción con objetivos moleculares específicos. En la investigación del cáncer, se ha demostrado que inhibe los FGFR, que desempeñan un papel crucial en la proliferación y supervivencia celular . Al unirse a estos receptores, el compuesto puede interrumpir las vías de señalización como RAS-MEK-ERK y PI3K-Akt, lo que conduce a una reducción del crecimiento tumoral y un aumento de la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
1H-Pirrolo[2,3-b]piridina: Comparte una estructura central similar, pero carece del grupo tetrahidropiridinil.
1H-Pirazolo[3,4-b]piridina: Otro compuesto heterocíclico con un sistema de anillos fusionados similar, pero con una posición de nitrógeno diferente.
Singularidad
La 6-Amino-3-(1,2,3,6-tetrahidro-4-piridinil)-1H-pirrolo[2,3-b]piridina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y actividades biológicas distintas. Su capacidad para inhibir los FGFR con alta potencia lo convierte en un compuesto valioso en la investigación del cáncer .
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C12H14N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2,(H3,13,15,16) |
Clave InChI |
TTXJTCWJNKJOFC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CNC3=C2C=CC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)



![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)

![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)

